molecular formula C8H13NOS2 B12714806 2-Propenyl 2-methyl-3-oxazolidinecarbodithioate CAS No. 126560-59-6

2-Propenyl 2-methyl-3-oxazolidinecarbodithioate

Cat. No.: B12714806
CAS No.: 126560-59-6
M. Wt: 203.3 g/mol
InChI Key: JSEAHSYKGLAICN-UHFFFAOYSA-N
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Description

2-Propenyl 2-methyl-3-oxazolidinecarbodithioate is an organic compound with a unique structure that includes an oxazolidine ring and a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenyl 2-methyl-3-oxazolidinecarbodithioate typically involves the reaction of 2-methyl-3-oxazolidine with propenyl halides in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Propenyl 2-methyl-3-oxazolidinecarbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted oxazolidines .

Scientific Research Applications

2-Propenyl 2-methyl-3-oxazolidinecarbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propenyl 2-methyl-3-oxazolidinecarbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Propenyl 2-methyl-3-oxazolidinecarbodithioate: Unique due to its combination of an oxazolidine ring and a carbodithioate group.

    2-Propenyl 2-methyl-3-oxazolidinecarboxylate: Similar structure but with a carboxylate group instead of a carbodithioate group.

    2-Propenyl 2-methyl-3-thiazolidinecarbodithioate: Contains a thiazolidine ring instead of an oxazolidine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

126560-59-6

Molecular Formula

C8H13NOS2

Molecular Weight

203.3 g/mol

IUPAC Name

prop-2-enyl 2-methyl-1,3-oxazolidine-3-carbodithioate

InChI

InChI=1S/C8H13NOS2/c1-3-6-12-8(11)9-4-5-10-7(9)2/h3,7H,1,4-6H2,2H3

InChI Key

JSEAHSYKGLAICN-UHFFFAOYSA-N

Canonical SMILES

CC1N(CCO1)C(=S)SCC=C

Origin of Product

United States

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